molecular formula C19H22N2O3S B10972572 2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B10972572
M. Wt: 358.5 g/mol
InChI Key: QNNIUYVHICCSAR-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by its biphenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Piperazine Ring: The biphenyl compound is then reacted with piperazine under nucleophilic substitution conditions to form the intermediate compound.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and piperazine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation might involve alkyl halides in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the ethanone group.

    Substitution: Various substituted biphenyl or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of biphenyl and piperazine-containing molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting neurological disorders, inflammation, or cancer.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. The methylsulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-1-piperazin-1-ylethanone: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.

    1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenylethanone: Contains a phenyl group instead of a biphenyl moiety, potentially altering its binding properties and reactivity.

Uniqueness

2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is unique due to the combination of its biphenyl and piperazine structures with a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-(4-phenylphenyl)ethanone

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-11-20(12-14-21)19(22)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

QNNIUYVHICCSAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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